![molecular formula C20H20N4O2 B10904920 5-ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904920.png)
5-ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both aldehyde and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE typically involves a multi-step process. One common method starts with the preparation of 4-ETHOXY-2-HYDROXYBENZALDEHYDE, which can be synthesized by the ethylation of 2-hydroxybenzaldehyde. The next step involves the formation of the hydrazone derivative by reacting 4-ETHOXY-2-HYDROXYBENZALDEHYDE with 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZINE under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 4-ETHOXY-2-HYDROXYBENZOIC ACID, while reduction of the hydrazone group would produce 4-ETHOXY-2-HYDROXYBENZYLAMINE.
Scientific Research Applications
4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-2-METHOXYBENZALDEHYDE: Similar in structure but with a methoxy group instead of an ethoxy group.
4-ETHOXY-2-HYDROXYBENZOIC ACID: An oxidized form of the aldehyde group.
1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZINE: The hydrazine precursor used in the synthesis.
Uniqueness
4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research applications, from drug design to material science.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-ethoxy-2-[(E)-[(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-17-10-9-16(19(25)12-17)13-21-24-20-22-14(2)11-18(23-20)15-7-5-4-6-8-15/h4-13,25H,3H2,1-2H3,(H,22,23,24)/b21-13+ |
InChI Key |
BGPPDGQLFOPHKP-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3)C)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


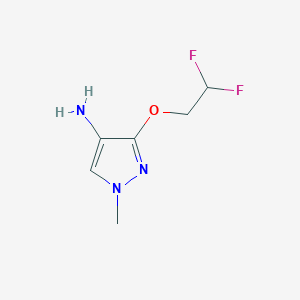
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10904848.png)
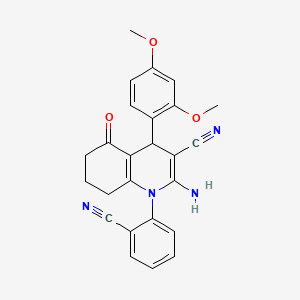
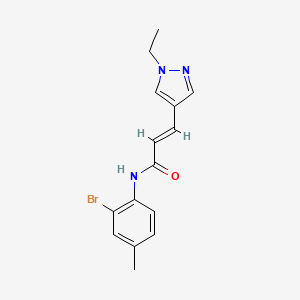
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B10904871.png)
![1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10904878.png)
![Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10904885.png)
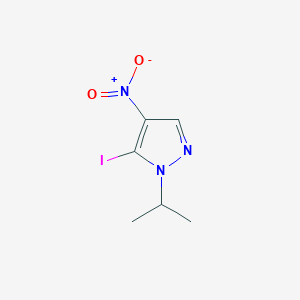
![ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10904896.png)
![(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one](/img/structure/B10904897.png)
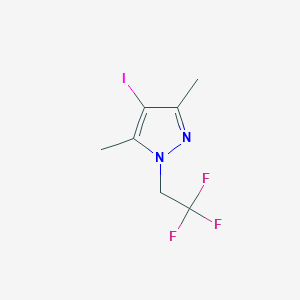
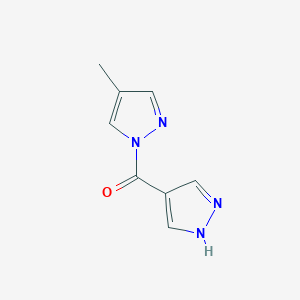
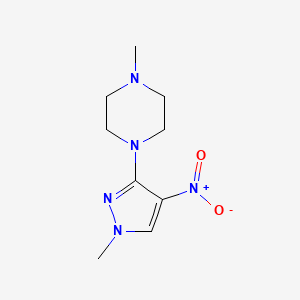
![Tetraethyl 2,2'-[butane-1,4-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10904911.png)
